4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
The compound “4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one” is a new derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine . This class of compounds is promising for obtaining new biologically active compounds .
Synthesis Analysis
The synthesis of this compound has been achieved through a single-stage method under very mild conditions . The reaction involved the use of a sulfochloride with cytisine in the presence of a pyridine base . The result of this reaction was the formation of sulfamide .Molecular Structure Analysis
The structure of this compound has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings have been established . The X-ray diffraction analysis has determined the spatial structure of this new derivative based on the cytisine alkaloid .Chemical Reactions Analysis
The compound has demonstrated electron-accepting properties. A sulfamide group at the 4-position of the isoxazole cycle has increased the acidity of methyl groups at the 3- and 5-positions .Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c1-9-14(10(2)26-20-9)27(24,25)21-5-6-22(13(23)8-21)11-3-4-19-12(7-11)15(16,17)18/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKXAKAEWYIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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